Cas no 942013-37-8 (2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide)

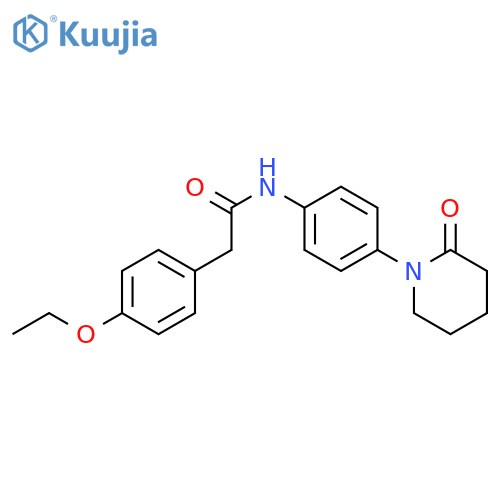

942013-37-8 structure

商品名:2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide

CAS番号:942013-37-8

MF:C21H24N2O3

メガワット:352.426865577698

CID:5503252

2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

- 2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide

-

- インチ: 1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24)

- InChIKey: VMWIFKOKTJDTII-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(N2CCCCC2=O)C=C1)(=O)CC1=CC=C(OCC)C=C1

2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2784-0039-2μmol |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-5μmol |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-2mg |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-3mg |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-4mg |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-5mg |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2784-0039-1mg |

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |

942013-37-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

942013-37-8 (2-(4-ethoxyphenyl)-N-4-(2-oxopiperidin-1-yl)phenylacetamide) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量